2-(2,4-Dinitrophenyl)butanoic Acid
Overview
Description
2-(2,4-Dinitrophenyl)butanoic Acid is an organic compound with the molecular formula C10H10N2O6. It is characterized by the presence of a butanoic acid moiety attached to a 2,4-dinitrophenyl group. This compound is known for its light yellow to brown solid form and is primarily used in research and industrial applications .
Mechanism of Action
Target of Action
It is chemically related to 2,4-dinitrophenol, which is known to target the mitochondrial membrane .
Mode of Action
It is known that 2,4-dinitrophenol acts as a protonophore, shuttling protons across biological membranes
Biochemical Pathways
2,4-dinitrophenol is known to disrupt the proton gradient across the mitochondrial membrane, thereby uncoupling oxidative phosphorylation . This suggests that 2-(2,4-Dinitrophenyl)butanoic Acid may also affect energy metabolism pathways.
Result of Action
Based on the known effects of 2,4-dinitrophenol, it can be hypothesized that this compound may disrupt cellular energy metabolism by uncoupling oxidative phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)butanoic Acid typically involves the nitration of butanoic acid derivatives with 2,4-dinitrophenyl reagents. One common method includes the reaction of butanoic acid with 2,4-dinitrophenylhydrazine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, where butanoic acid derivatives are treated with nitrating agents such as nitric acid and sulfuric acid. The reaction is carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenyl)butanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents.
Major Products
The major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound .
Scientific Research Applications
2-(2,4-Dinitrophenyl)butanoic Acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Utilized in drug development and pharmaceutical research.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A related compound known for its use in biochemical studies and as a metabolic stimulant.
2,4-Dinitrophenylhydrazine: Commonly used in the detection of carbonyl compounds in analytical chemistry.
Uniqueness
2-(2,4-Dinitrophenyl)butanoic Acid is unique due to its specific structural features, which combine the properties of both butanoic acid and 2,4-dinitrophenyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-2-7(10(13)14)8-4-3-6(11(15)16)5-9(8)12(17)18/h3-5,7H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGPXJPXFRMKMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273568 | |
Record name | Benzeneacetic acid, α-ethyl-2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1418117-86-8 | |
Record name | Benzeneacetic acid, α-ethyl-2,4-dinitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1418117-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, α-ethyl-2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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